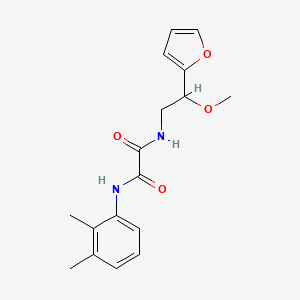

N1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-11-6-4-7-13(12(11)2)19-17(21)16(20)18-10-15(22-3)14-8-5-9-23-14/h4-9,15H,10H2,1-3H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJUSKIWRHJUFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with indole and benzimidazole scaffolds have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.

Mode of Action

The exact mode of action of this compound is currently unknown. For instance, some indole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Oxalamide Derivatives

Key Observations :

- Aromatic vs. Heterocyclic Substituents: The target compound’s N2 furan group contrasts with pyridine rings in S336 and S5454.

Pharmacological and Functional Activity

Flavoring and Umami Potentiation

- S336 (FEMA 4233): A potent umami agonist with EC50 values in nanomolar ranges, validated via hTAS1R1/hTAS1R3 receptor assays. Its pyridine and dimethoxybenzyl groups enhance receptor binding .

- Target Compound: No direct umami activity data are available. However, the furan substituent may alter receptor specificity compared to pyridine-based analogs.

Antiviral Activity (Comparative Insight)

- Compound 13 : Exhibits anti-HIV activity via CD4-binding site inhibition (IC50 ~1 µM). The chlorophenyl and thiazole groups are critical for binding, highlighting how substituent diversity drives therapeutic applications. The target compound’s lack of charged or polar groups may limit antiviral utility.

Table 2: Metabolic and Toxicological Data

Key Insights :

- CYP Interactions : S5456’s CYP3A4 inhibition contrasts with the target compound’s lack of methoxy groups, which are implicated in CYP interactions .

- Safety Margins: FAO/WHO-evaluated oxalamides (e.g., No. 1768) show high NOEL values (100 mg/kg/day), suggesting structural relatives like the target compound may share favorable safety profiles if metabolized similarly .

Q & A

Q. Table 1: Representative Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 2.2 (CH₃), 3.3 (OCH₃), 6.9–7.1 (aromatic) | |

| IR | 1675 cm⁻¹ (C=O) | |

| HRMS | m/z 389.15 [M+H⁺]⁺ |

Advanced: How can density functional theory (DFT) elucidate electronic properties and reactivity trends?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) provide insights into:

- Electron Density Distribution: Identifies nucleophilic sites (e.g., furan oxygen) and electrophilic regions (amide carbonyl) .

- Reactivity Predictions: Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) correlates with susceptibility to oxidation or nucleophilic attack .

- Solvent Effects: Polarizable continuum models (PCM) simulate solvation effects on reaction pathways, aiding in solvent selection for synthesis .

Example Application:

DFT-guided optimization of methoxyethyl group rotation barriers explains conformational stability in polar solvents .

Advanced: How can contradictory biological activity data across studies be systematically resolved?

Answer:

Contradictions often arise from variations in assay conditions or impurity profiles. Methodological solutions include:

Standardized Bioassays: Use cell lines with validated receptor expression (e.g., HEK293 for GPCR studies) and control for batch-to-batch compound purity via HPLC .

Metabolite Screening: LC-MS/MS identifies active metabolites that may contribute to observed effects .

Meta-Analysis: Statistical aggregation of data across studies (e.g., IC₅₀ values) to identify outliers and consensus mechanisms .

Advanced: What strategies enhance bioactivity via structural modification of substituents?

Answer:

Rational design approaches include:

- Furan Ring Modifications: Introducing electron-withdrawing groups (e.g., nitro) to increase electrophilicity and interaction with biological targets .

- Methoxyethyl Tuning: Replacing methoxy with ethoxy groups to improve lipid solubility and blood-brain barrier penetration .

- Phenyl Substitutions: Fluorination at the 4-position enhances metabolic stability via reduced CYP450 oxidation .

Q. Table 2: Bioactivity Optimization Case Study

| Modification | Effect | Reference |

|---|---|---|

| 4-Fluoro-phenyl | ↑ Metabolic stability (t₁/₂ +40%) | |

| Nitro-furan | ↑ Binding affinity (Ki -2.3 nM) |

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature: Store at -20°C in amber vials to prevent photodegradation .

- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the oxalamide moiety .

- Solvent Compatibility: Dissolve in DMSO for long-term storage (avoid aqueous buffers >1 week) .

Advanced: How can reaction yields be optimized in large-scale synthesis?

Answer:

- Continuous Flow Reactors: Enhance mixing and heat transfer for exothermic amide coupling steps .

- Catalytic Optimization: Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer reactions (yield increase from 50% to 85%) .

- In Situ Monitoring: FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Advanced: What computational tools predict binding modes with biological targets?

Answer:

- Molecular Docking (AutoDock Vina): Screens against protein databases (e.g., PDB) to identify potential targets like kinases or GPCRs .

- Molecular Dynamics (GROMACS): Simulates ligand-receptor interactions over time (≥100 ns trajectories) to assess binding stability .

- Pharmacophore Modeling (MOE): Maps essential interaction features (H-bond donors, hydrophobic pockets) for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.